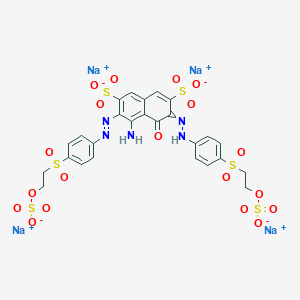

CID 44134920

説明

CID 44134920 is a useful research compound. Its molecular formula is C26H21N5Na4O19S6 and its molecular weight is 991.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Methodological Challenges in Developmental Research Developmental research methodologies can be categorized into descriptive, predictive, and explanatory research. Each category requires distinct research methods. A study assessing publications from the Consortium on Individual Development (CID) highlighted the importance of aligning research goals with appropriate research designs. The study also discussed alternative techniques like machine learning and Mendelian randomization, which can bridge gaps between research design and goals in developmental science (Hamaker, Mulder, & van IJzendoorn, 2020).

Scientific Software Frameworks and Grid Computing Scientific research applications often face challenges in development and maintenance due to their complexity. A paper discussed how scientific software frameworks and grid computing can enhance programming productivity in scientific research. These frameworks are essential for grid-enabling existing applications and developing new ones, offering a comparison of existing scientific frameworks (Appelbe, Moresi, Quenette, & Simter, 2007).

CID - Computing with Infinite Data The CID project, encompassing about 20 institutions globally, focuses on computing with infinite objects, notably in engineering applications. It emphasizes exact real numbers and aims to enhance theoretical and practical understanding of computing with infinite objects. This approach is crucial for advancing efficiency and verified software in scientific applications (Spreen, 2017).

Chemically Induced Dimerization in Biological Systems Chemically Induced Dimerization (CID) is a significant tool in biological research for studying various processes. Recent advancements in orthogonal and reversible CID systems have allowed precise and spatiotemporal control over protein function in cells, extending the technique's scope beyond signal transductions to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

Software Licensing for Scientist-Programmers Scientist-programmers face challenges in licensing their software, crucial for reproducibility and peer-review. This study provides a guide on software licensing, focusing on the needs of scientist-software developers, and highlights the role of institutional technology transfer offices in this context (Morin, Urban, & Śliż, 2012).

Supporting Data-Intensive Analysis in Science Data-intensive science requires software applications that meet key requirements like interoperability and efficient data handling. A review discussed various enabling technologies, such as workflows and portals, to support data-intensive research and the need for hybrid technologies to address the complex requirements of scientific processes (Yao, Rabhi, & Peat, 2014).

Climatic Impact-Driver Framework for Risk Assessment The climatic impact-driver (CID) framework, developed for the IPCC Sixth Assessment Report, assesses physical climate conditions relevant to human and natural systems. This framework categorizes CIDs into types like heat, cold, and coastal, providing a comprehensive set of climatic conditions for adaptation planning and risk management in scientific research (Ruane et al., 2022).

Legal Framework for Reproducible Scientific Research As reproducible research becomes more common, issues of copyright and licensing in scientific research have gained importance. This paper discusses the legal framework for reproducible scientific research, emphasizing the need for clear licensing and copyright standards to promote collaboration and community engagement in scientific learning (Stodden, 2009).

特性

IUPAC Name |

tetrasodium;4-amino-5-oxo-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]hydrazinylidene]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O19S6.4Na/c27-23-22-15(13-20(53(37,38)39)24(23)30-28-16-1-5-18(6-2-16)51(33,34)11-9-49-55(43,44)45)14-21(54(40,41)42)25(26(22)32)31-29-17-3-7-19(8-4-17)52(35,36)12-10-50-56(46,47)48;;;;/h1-8,13-14,29H,9-12,27H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKNDLPEBIXZRV-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=C2C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NN=C2C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5Na4O19S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

991.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

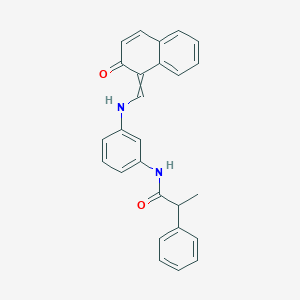

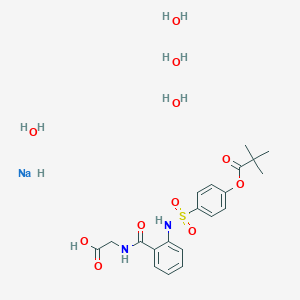

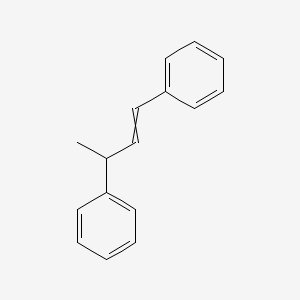

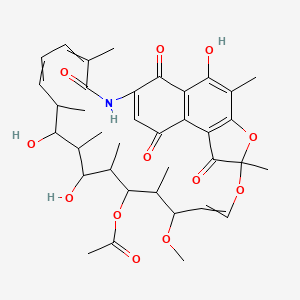

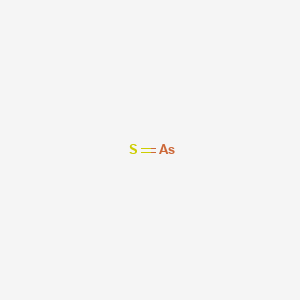

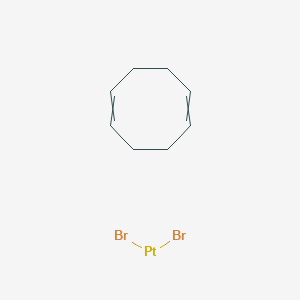

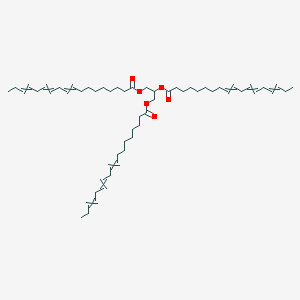

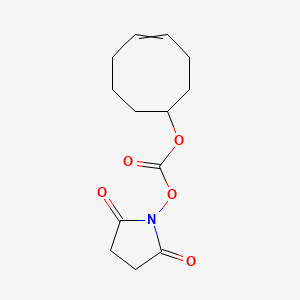

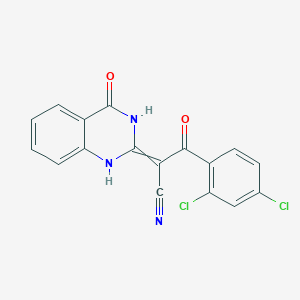

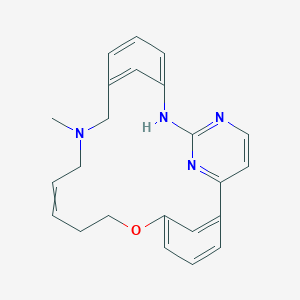

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic-acid,C29bis[2-(2-hydroxyethoxy)ethyl],9H-fluoren-9-ylmethyl ester-(9CI)](/img/structure/B8114464.png)

![2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2-[(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B8114525.png)

![1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B8114566.png)

![1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B8114570.png)